molecular formula C13H20N4OS B8328475 2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine

2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine

Cat. No.: B8328475
M. Wt: 280.39 g/mol
InChI Key: HVNGXRWVDPYGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine is a complex organic compound characterized by the presence of both morpholine and thiomorpholine rings attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a pyridine derivative is reacted with morpholine and thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine or thiomorpholine rings can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine shares structural similarities with other pyridine derivatives containing morpholine and thiomorpholine rings.
  • Compounds like 2-Morpholino-5-thiomorpholinopyridin-3-ol and 2-Morpholino-5-thiomorpholinopyridin-3-thiol are structurally related.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H20N4OS

Molecular Weight

280.39 g/mol

IUPAC Name

2-morpholin-4-yl-5-thiomorpholin-4-ylpyridin-3-amine

InChI

InChI=1S/C13H20N4OS/c14-12-9-11(16-3-7-19-8-4-16)10-15-13(12)17-1-5-18-6-2-17/h9-10H,1-8,14H2

InChI Key

HVNGXRWVDPYGJL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)N3CCSCC3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(3-nitro-5-thiomorpholinopyridin-2-yl)morpholine (140 mg, 0.45 mmol) in MeOH (100 mL) was reduced using a continuous flow hydrogenation reactor (flow rate: 1 mL/min, 10% mol Pd/C, temperature 35° C., H2 pressure: 10 bar) to give 2-morpholino-5-thiomorpholinopyridin-3-amine.
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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